Thiacloprid amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Aquatic Toxicology

Specific Scientific Field: Aquatic Toxicology

Summary of the Application: Thiacloprid-amide, a metabolite of the neonicotinoid thiacloprid, has been studied for its effects on the immune cells of fish. This research is important because neonicotinoids may interfere with the immune system in non-target animals exposed to these pesticides .

Methods of Application or Experimental Procedures: The study involved exposing primary cultures of leukocytes isolated from the carp head kidney and the continuous adherent carp monocyte/macrophage cell line to sub-micromolar concentrations of thiacloprid-amide .

Results or Outcomes: The study found that thiacloprid-amide generates oxidative stress in carp immune cells, which is a significant mechanism of neonicotinoid immunotoxicity. Significant increases were observed in the formation of reactive oxygen species (ROS) and malondialdehyde (MDA). The antioxidant status alteration was linked with a decrease in antioxidant enzyme activity .

Application in Environmental Bioremediation

Specific Scientific Field: Environmental Bioremediation

Summary of the Application: Thiacloprid-amide is a metabolite of the neonicotinoid thiacloprid. Microorganisms capable of degrading neonicotinoids can potentially be used for bioremediation of environments contaminated with these pesticides .

Methods of Application or Experimental Procedures: The study involved the use of the nitrile hydratase enzyme produced by the Aminobacter, which has the ability to transform the nitrile group into an amide group .

Results or Outcomes: The study found that the nitrile hydratase enzyme efficiently biotransformed thiacloprid into thiacloprid-amide .

Application in Agroecosystem Biodegradation

Specific Scientific Field: Agroecosystem Biodegradation

Summary of the Application: Thiacloprid-amide, as a metabolite of the neonicotinoid thiacloprid, has been studied for its biodegradation in agroecosystems. This research is crucial because neonicotinoids, due to their extensive use, have immensely increased environmental residues in the last two decades, causing many hazardous effects on non-target organisms, including humans .

Methods of Application or Experimental Procedures: The study involved the use of microbial species, which makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size .

Results or Outcomes: The study found that the degradation of imidacloprid and thiacloprid converted into multiple intermediates such as desnitro-imidacloprid, imidacloprid urea, thiacloprid amide, and 6-chloronicotinic acid . This novel study provides new insights to remove hazardous substances and excellent contribution to the environmental fate of neonicotinoids .

Application in Enzyme Assay

Specific Scientific Field: Enzyme Assay

Summary of the Application: Thiacloprid-amide has been studied for its transformation through the enzyme assay. The specific activity of NhpA was significantly more than NhcA .

Results or Outcomes: In the presence of copper, enhanced degradation (transformation of thiacloprid to thiacloprid amide) was achieved due to activated NhcA .

Application in Pesticide Risk Assessment

Specific Scientific Field: Pesticide Risk Assessment

Summary of the Application: Thiacloprid-amide, as a metabolite of the neonicotinoid thiacloprid, has been studied for its risk assessment as an insecticide. This research is crucial because neonicotinoids, due to their extensive use, have immensely increased environmental residues in the last two decades, causing many hazardous effects on non-target organisms, including humans .

Results or Outcomes: The study provides reliable end points, appropriate for use in regulatory risk assessment .

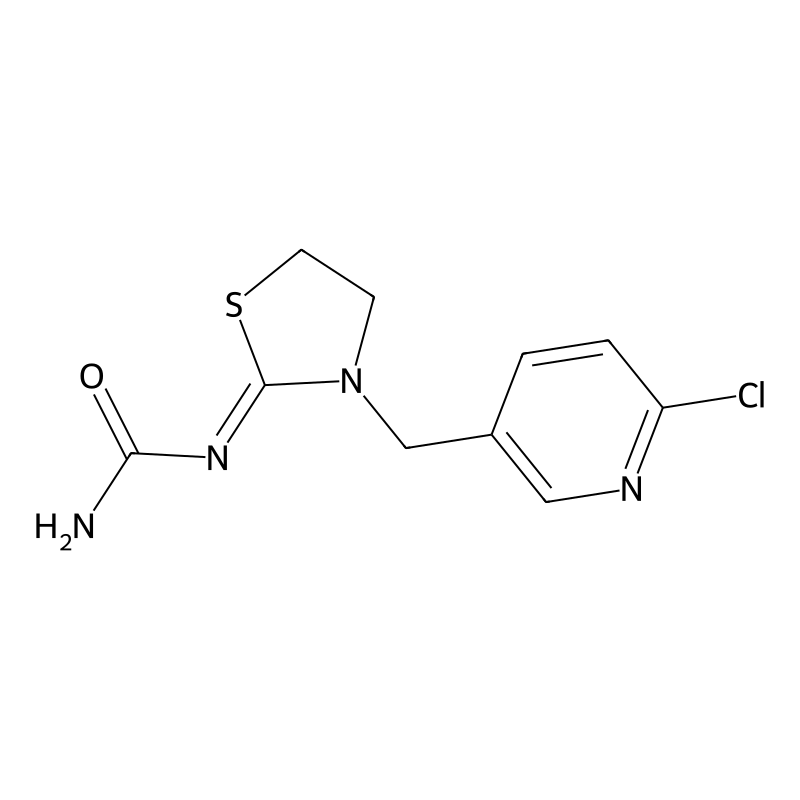

Thiacloprid amide is a chemical compound derived from thiacloprid, which is a member of the neonicotinoid class of insecticides. The chemical structure of thiacloprid amide is characterized by the formula C10H11ClN4OS. It features a thiazolidine ring and a nitrile group, making it structurally unique among neonicotinoids. Thiacloprid itself is known for its effectiveness against a variety of pests, particularly in agricultural settings, and its amide derivative has been identified as a significant metabolite in environmental studies .

There is currently no scientific research available on the specific mechanism of action of thiacloprid amide. If it acts as a metabolite of thiacloprid, it would likely no longer have insecticidal properties.

- Toxicity: As with any new compound, caution should be exercised when handling thiacloprid amide. No specific data on its toxicity is available, but given its relation to thiacloprid, it is advisable to wear appropriate personal protective equipment when handling it.

- Flammability, Reactivity: No data available on flammability or reactivity of thiacloprid amide.

Limitations and Future Research

There is a significant lack of scientific research available on thiacloprid amide. Future research areas could include:

- Confirmation of its structure through spectroscopic techniques like NMR or MS.

- Development of a synthetic route for thiacloprid amide.

- Investigation of its potential as an environmental metabolite of thiacloprid.

- Evaluation of its physical and chemical properties.

- Toxicity studies to determine its safety profile.

- Hydrolysis: Thiacloprid amide can hydrolyze under alkaline conditions, leading to the formation of different metabolites.

- Oxidation: It can be oxidized to form sulfonic acid derivatives.

- Reduction: This process can lead to the formation of less toxic compounds .

These reactions highlight the compound's potential transformations in soil and water environments.

Thiacloprid amide can be synthesized through various methods, primarily involving the transformation of thiacloprid using microbial or chemical processes. A notable method includes:

- Microbial Transformation: Recombinant strains of Escherichia coli expressing nitrile hydratase have been employed to convert thiacloprid into thiacloprid amide. This biotransformation process leverages the enzymatic activity of microorganisms to facilitate the conversion efficiently .

This method reflects an environmentally friendly approach to synthesizing thiacloprid amide.

Thiacloprid amide is mainly utilized in agricultural practices as a metabolite of thiacloprid. Its applications include:

- Insecticide: It serves as an active ingredient in pest control formulations.

- Environmental Monitoring: Due to its presence as a metabolite in soil and water, it is monitored for assessing pesticide degradation and environmental impact .

The compound’s role in these areas underscores its significance in both pest management and ecological studies.

Thiacloprid amide shares structural similarities with other neonicotinoids and related compounds. Below is a comparison with notable similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiacloprid | Contains thiazolidine ring | Insecticidal activity | Parent compound |

| Imidacloprid | Chloropyridine structure | Broad-spectrum insecticide | Higher toxicity compared to thiacloprid |

| Clothianidin | Nitromethylene group | Insecticidal activity | Different mechanism of action |

| Acetamiprid | Acetamidine derivative | Insecticidal activity | Less toxic to beneficial insects |

Thiacloprid amide's uniqueness lies in its specific metabolic pathway from thiacloprid and its potential lower toxicity profile compared to other neonicotinoids.

This comprehensive overview highlights the significance of thiacloprid amide within the context of agricultural chemistry and environmental science, emphasizing its properties, reactions, synthesis methods, applications, and comparisons with similar compounds.

Molecular Structure and Nomenclature

Thiacloprid amide is a neonicotinoid metabolite with the molecular formula C₁₀H₁₁ClN₄OS and a molecular weight of 270.74 grams per mole [1] [2]. The compound is systematically named as [3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea according to International Union of Pure and Applied Chemistry nomenclature standards [1] [13]. Alternative nomenclature includes 1-{(2Z)-3-[(6-chloro-3-pyridinyl)methyl]-1,3-thiazolidin-2-ylidene}urea and N-[(2Z)-3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-urea [3] [5].

The compound is assigned Chemical Abstracts Service registry number 676228-91-4 [1] [2] [4]. The molecular structure consists of a chloropyridine ring system connected via a methylene bridge to a thiazolidine ring, which is further linked to a urea moiety [1]. The International Chemical Identifier key for thiacloprid amide is LEZHOZPJYAQQNU-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System notation is NC(=O)\N=C\1/SCCN1Cc2ccc(Cl)nc2 [1] [13].

The compound exists as a Z-isomer configuration, as indicated by the stereochemical designation in its systematic name [3] [5]. This geometric isomerism arises from the restricted rotation around the carbon-nitrogen double bond connecting the thiazolidine ring to the urea functionality [3].

Physical and Chemical Properties

Melting Point and Thermal Characteristics

Thiacloprid amide demonstrates well-defined thermal properties with a melting point range of 167-171 degrees Celsius [2] [11] [14]. This relatively high melting point reflects the compound's crystalline nature and intermolecular hydrogen bonding capabilities through its urea functional group [11]. The compound exhibits thermal stability under normal storage conditions, with decomposition temperatures not determined under standard analytical conditions [14].

Safety data sheets indicate that the compound remains stable at elevated temperatures up to its melting point, with no significant decomposition observed during routine handling [14]. The thermal characteristics support ambient temperature storage requirements, making the compound suitable for analytical and research applications [2] [13].

Solubility Profile

The solubility characteristics of thiacloprid amide reflect its polar nature due to the presence of the urea functional group [12]. The compound demonstrates solubility in polar organic solvents, particularly acetone, where it shows notable dissolution characteristics [11]. The polar surface area of 97.87 square angstroms indicates significant hydrophilic character, which influences its environmental fate and transport properties [12].

The octanol-water partition coefficient (log P) of 2.17 suggests moderate lipophilicity, positioning the compound between hydrophilic and lipophilic extremes [12]. This partition coefficient influences the compound's distribution behavior in biological and environmental systems [12]. The presence of hydrogen bond donors and acceptors, specifically one donor and three acceptors, contributes to its interaction with aqueous environments [1].

Spectroscopic Properties

Spectroscopic analysis of thiacloprid amide reveals characteristic absorption patterns consistent with its structural features [15]. The compound's spectroscopic behavior is influenced by the presence of aromatic pyridine ring system, the thiazolidine heterocycle, and the urea functionality [15]. Mass spectrometric analysis confirms the exact mass of 270.0342 daltons, supporting the molecular formula assignment [1] [13].

High-resolution mass spectrometry studies have identified characteristic fragmentation patterns that enable structural elucidation and environmental monitoring applications [16]. The compound's spectroscopic properties facilitate its detection and quantification in various analytical matrices using liquid chromatography coupled with mass spectrometry techniques [15] [18].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 270.74 g/mol | [1] [2] |

| Melting Point | 167-171°C | [2] [11] |

| Density | 1.54 g/cm³ | [12] |

| Log P | 2.17 | [12] |

| Polar Surface Area | 97.87 Ų | [12] |

| Exact Mass | 270.0342 Da | [1] [13] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Structural Comparison with Parent Compound

Thiacloprid amide represents a hydrolysis product of its parent compound thiacloprid through enzymatic transformation processes [29] [30] [33]. The parent compound thiacloprid possesses the molecular formula C₁₀H₉ClN₄S with a molecular weight of 252.72 grams per mole [19] [22]. The structural transformation involves conversion of the nitrile functional group (-CN) in thiacloprid to an amide group (-CONH₂) in thiacloprid amide [29] [30].

This transformation results in a molecular weight increase of 18.02 grams per mole, corresponding to the net addition of an oxygen atom and two hydrogen atoms during the hydrolysis process [29] [30]. The parent compound exhibits a melting point range of 128-136 degrees Celsius, which is significantly lower than that of thiacloprid amide [25]. The density also increases from 1.42±0.1 g/cm³ for thiacloprid to 1.54 g/cm³ for thiacloprid amide [25] [12].

The log P value increases from 1.3-1.4 for thiacloprid to 2.17 for thiacloprid amide, indicating enhanced lipophilicity of the metabolite [21] [12]. Both compounds retain the chloropyridine ring system and thiazolidine heterocycle, maintaining structural similarity while differing in their terminal functional groups [19] [1].

| Structural Feature | Thiacloprid (Parent) | Thiacloprid Amide (Metabolite) |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₄S | C₁₀H₁₁ClN₄OS |

| Molecular Weight | 252.72 g/mol | 270.74 g/mol |

| Terminal Group | Nitrile (-CN) | Amide (-CONH₂) |

| Melting Point | 128-136°C | 167-171°C |

| Log P | 1.3-1.4 | 2.17 |

Structure-Property Relationships

The structure-property relationships in thiacloprid amide demonstrate how molecular architecture influences physical and chemical behavior [21]. The presence of the urea functional group significantly impacts the compound's hydrogen bonding capabilities, contributing to the elevated melting point compared to the parent nitrile compound [2] [11]. This hydrogen bonding capacity also influences the compound's solubility profile and intermolecular interactions [11].

The chloropyridine moiety provides electronic effects that influence the compound's overall polarity and reactivity patterns [21]. The six-membered aromatic ring with the chlorine substituent contributes to the compound's stability and affects its environmental persistence characteristics [27] [28]. The thiazolidine ring system provides structural rigidity and influences the compound's three-dimensional conformation [21].

The increased polar surface area of thiacloprid amide compared to typical neonicotinoids reflects the hydrogen bonding potential of the urea group [12]. This structural feature affects the compound's bioavailability and environmental transport properties [27] [28]. The rotatable bond count of two indicates moderate conformational flexibility, allowing for adaptive binding interactions while maintaining structural integrity [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)